molecular formula C16H23N3O6S B2864011 N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 872881-05-5

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2864011
CAS No.: 872881-05-5
M. Wt: 385.44
InChI Key: DLUABEMFMGYSSI-UHFFFAOYSA-N
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Description

N'-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan-2-yl core substituted with a benzenesulfonyl group and an ethanediamide side chain. The methoxyethyl side chain contributes to hydrophilicity, distinguishing it from analogs with bulkier aromatic substituents. This compound’s structural complexity suggests applications in medicinal chemistry (e.g., as a chemosensitizer or protease inhibitor) or materials science (e.g., metal-organic frameworks) .

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-24-11-8-17-15(20)16(21)18-12-14-19(9-5-10-25-14)26(22,23)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUABEMFMGYSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the reaction of a suitable amine with an epoxide, followed by sulfonylation to introduce the phenylsulfonyl group. The final step involves the coupling of the oxazinan derivative with oxalyl chloride and 2-methoxyethylamine under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The oxazinan ring provides structural stability, while the methoxyethyl group influences the compound’s solubility and bioavailability. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key comparisons include sulfonyl-containing derivatives, ethanediamide/amide-based ligands, and compounds with methoxyalkyl/aryl substituents.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Structural Features Applications/Properties Reference
Target Compound Benzenesulfonyl, ethanediamide, methoxyethyl 1,3-oxazinan-2-yl core, sulfonyl electron withdrawal, hydrophilic side chain Metal chelation, drug design (hypothetical)
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylphenylsulfonyl, methoxybenzyl Fluorinated sulfonyl group, aromatic methoxy substituent Enhanced lipophilicity, potential antimicrobial activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, N,O-bidentate Hydroxyl and tertiary alcohol groups Metal-catalyzed C–H functionalization (directing group)
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Sulfonamide, azide Dual azide functionalities Click chemistry precursor (e.g., bi-triazole synthesis)
LH2 (Dihydroxyethanediimidamide ligand) Vic-dioxime, imidamide Bidentate N,O-coordination Forms stable Co²⁺, Ni²⁺, Cu²⁺ complexes
SR33557 (Indolizine derivative) Benzenesulfonyl, tertiary amine Bulky lipophilic substituents Chemosensitizer redistributing doxorubicin in cancer cells

Functional Group Analysis

  • Sulfonamide derivatives (e.g., ) prioritize azide-mediated reactivity, whereas the target compound’s sulfonyl group may enhance metabolic stability in drug design .
  • Ethanediamide vs. Amide/Imidamide :

    • The ethanediamide group offers dual amide coordination sites, contrasting with the single amide in or the imidamide in . This could enable stronger metal binding (e.g., Cu²⁺) but may reduce solubility compared to hydroxyl-containing analogs .
  • Methoxyethyl vs. Methoxybenzyl :

    • The methoxyethyl chain in the target compound improves aqueous solubility relative to the methoxybenzyl group in its fluorinated analog, which may favor blood-brain barrier penetration .

Research Findings and Contradictions

  • Solubility vs. Reactivity : The methoxyethyl group enhances solubility over methoxybenzyl analogs but may reduce membrane permeability in biological assays .
  • Contradiction in Sulfonyl Roles : While sulfonamides in are reactive (azide), the target compound’s sulfonyl group is inert, favoring stability over click chemistry applications .
  • Metal Binding : Ethanediamide’s dual amides may outcompete N,O-bidentate ligands () in binding soft metals (e.g., Cu²⁺), but experimental validation is needed .

Biological Activity

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide (CAS Number: 872881-04-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O5S, with a molecular weight of 383.5 g/mol.

PropertyValue
Molecular FormulaC17H25N3O5S
Molecular Weight383.5 g/mol
CAS Number872881-04-4

Antitumor Activity

Recent studies have indicated that compounds featuring oxazinan structures exhibit significant antitumor activity. For instance, compounds similar to this compound have demonstrated promising results in inhibiting cell proliferation across various cancer cell lines.

  • Cell Line Studies :
    • The compound was tested against multiple human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and others. These studies utilized both two-dimensional (2D) and three-dimensional (3D) culture systems to assess cytotoxicity.
    • In 2D assays, the compound exhibited lower IC50 values compared to 3D cultures, indicating a more potent effect in simpler environments. For example, the IC50 for A549 cells was found to be approximately 6.26 μM in 2D cultures versus 20.46 μM in 3D formats, highlighting the influence of cellular architecture on drug efficacy .

The potential mechanisms of action for this compound may involve:

  • DNA Interaction : Similar compounds have been shown to intercalate with DNA or bind within the minor groove, disrupting replication and transcription processes .
  • Tubulin Inhibition : Some derivatives have been identified as tubulin inhibitors, which can lead to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to antitumor properties, this compound may possess antimicrobial activity against various pathogens. Preliminary tests indicate effectiveness against E. coli and S. aureus, suggesting a broad-spectrum antimicrobial profile typical of sulfonamide-containing compounds .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study evaluated multiple oxazinan derivatives for their cytotoxic effects on ovarian and breast cancer cell lines. Compounds showed significant antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM .
  • Antimicrobial Efficacy : Compounds similar to this oxazinan derivative have been tested against common bacterial strains, demonstrating effective inhibition at low concentrations .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Adjust solvent polarity (e.g., DMF for high-temperature reactions, CH₂Cl₂ for low-temperature steps) to enhance yields .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the oxazinan ring and benzenesulfonyl group. Key shifts: sulfonyl group protons (~δ 7.5–8.2 ppm), oxazinan methylene (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns to validate the ethanediamide linkage .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

Answer :
Discrepancies may arise from:

  • Structural Analogues : Subtle differences in substituents (e.g., 4-fluoro vs. 4-methoxy groups) alter target affinity .
  • Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or dosing protocols (IC₅₀ vs. in vivo models) .

Q. Methodological Solutions :

  • Conduct dose-response studies across multiple models to establish potency ranges.
  • Use kinetic binding assays (e.g., SPR) to quantify interactions with proposed targets like COX-2 or kinases .
  • Perform metabolite profiling to identify active vs. inactive derivatives in biological systems .

Advanced: What computational tools are suitable for predicting the reactivity and binding modes of this compound?

Q. Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxazinan ring and sulfonyl group .
  • Molecular Docking (AutoDock Vina) : Model interactions with enzymes (e.g., HDACs or proteases) using crystal structures from the PDB .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over nanosecond timescales .

Advanced: How can researchers design derivatives to enhance metabolic stability without compromising activity?

Q. Answer :

  • Bioisosteric Replacement : Substitute the methoxyethyl group with trifluoroethoxy or cyclopropylmethoxy to reduce CYP450-mediated oxidation .
  • Pro-drug Strategies : Introduce ester or carbamate moieties on the ethanediamide group for controlled release in vivo .
  • Steric Shielding : Add methyl groups ortho to the sulfonyl group to block metabolic hotspots .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Answer :

  • Store as a lyophilized powder at –20°C under anhydrous conditions (desiccator with silica gel) .
  • For solutions, use inert solvents (e.g., DMSO-d6) and avoid repeated freeze-thaw cycles to prevent degradation .

Advanced: How can target engagement be validated in cellular models?

Q. Answer :

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., kinases) in lysates treated with the compound .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines to confirm mechanism .
  • Pull-down Assays : Use biotinylated derivatives coupled with streptavidin beads to isolate bound proteins for MS identification .

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